Einecs 282-146-7
Description
Structure
3D Structure of Parent
Properties
CAS No. |
84100-66-3 |
|---|---|
Molecular Formula |
C34H62CuN6O14S4+4 |
Molecular Weight |
970.7 g/mol |
IUPAC Name |
copper;N-ethylethanamine;hydron;8-hydroxyquinoline-5,7-disulfonic acid |
InChI |
InChI=1S/2C9H7NO7S2.4C4H11N.Cu/c2*11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9;4*1-3-5-4-2;/h2*1-4,11H,(H,12,13,14)(H,15,16,17);4*5H,3-4H2,1-2H3;/p+4 |
InChI Key |
HLEVQOBLEXKJQG-UHFFFAOYSA-R |
Canonical SMILES |
[H+].[H+].[H+].[H+].CCNCC.CCNCC.CCNCC.CCNCC.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1.[Cu] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Citronellol Einecs 282 146 7 and Its Structural Analogs
Enantioselective and Diastereoselective Synthesis Strategies
The synthesis of specific stereoisomers of citronellol (B86348) and its analogs is paramount for their application in fragrances and as chiral building blocks for other complex molecules. tandfonline.com Divergent diastereoselective approaches have been successfully employed to prepare various iridoid natural products from citronellol, demonstrating the compound's versatility as a starting material. researchgate.netacs.org Key to these syntheses are methods that can precisely control the three-dimensional arrangement of atoms.
Asymmetric Catalysis in C-C and C-X Bond Formation
Asymmetric catalysis is a cornerstone for creating chiral molecules, and its application in synthesizing citronellol and its derivatives is well-documented. ingentaconnect.com This involves using chiral catalysts to favor the formation of one enantiomer over another.
A significant area of development is the asymmetric hydrogenation of prochiral substrates like geraniol (B1671447) or citral (B94496) to produce enantiomerically enriched citronellol or citronellal (B1669106). google.comgoogle.com For instance, rhodium complexes with chiral ligands have been used for the asymmetric reduction of citral. rsc.org Similarly, ruthenium (Ru) catalysts paired with chiral chelating biphosphines, such as BINAP, are effective for the asymmetric hydrogenation of geraniol to citronellol. ingentaconnect.comorgsyn.org
Enzymatic catalysis also presents a powerful tool. A bienzymatic cascade using a copper radical oxidase and an ene reductase can convert geraniol into (R)-citronellal with high enantiomeric excess (96.9% ee). rsc.orgrsc.org This highlights a move towards more sustainable and highly selective biocatalytic methods. rsc.orgacs.org
Beyond hydrogenation, asymmetric C-C bond-forming reactions are crucial. The imino Diels-Alder reaction, catalyzed by Lewis acids, allows for the highly atom-economic synthesis of complex structures like octahydroacridines from citronellal. researchgate.net Furthermore, advanced catalytic systems have been developed for other bond formations. Nickel-catalyzed hydroalkylation of a fluoroalkene derived from (S)-citronellol, for example, creates adjacent fluorine-containing stereocenters with excellent diastereoselectivity (98:2 dr). acs.org Another innovative method involves a rhodium(I)-catalyzed asymmetric B–H bond insertion using a citronellol-derived diazoacetate, yielding a chiral alkylborane with 94% ee. chinesechemsoc.org
Table 1: Examples of Asymmetric Catalysis in the Synthesis of Citronellol and Analogs
| Substrate | Catalyst/Enzyme System | Product | Key Outcome | Reference |
|---|---|---|---|---|
| Geraniol | Ru-BINAP Complex | (S)-Citronellol | 98% enantiomeric excess (ee) at >90 atm H₂ pressure. orgsyn.org | orgsyn.org |
| Geraniol | Copper Radical Oxidase (CgrAlcOx) & Ene Reductase (OYE2) | (R)-Citronellal | 95% conversion with 96.9% ee. rsc.orgrsc.org | rsc.orgrsc.org |
| (S)-Citronellol-derived fluoroalkene | Nickel(II) chloride & Chiral Ligand | Vicinal Fluoroalkane | 98% ee and 98:2 diastereomeric ratio (dr). acs.org | acs.org |
| Citronellol-derived diazoacetate | Rhodium(I)/Diene Complex | Chiral Alkylborane | 84% yield with 94% ee. chinesechemsoc.org | chinesechemsoc.org |
| Citral (E/Z mixture) | Chiral Rhodium Complex | Chiral Citronellol | Yield and ee can reach 99%. google.com | google.com |
Stereochemical Control in Alkene Functionalization and Hydrocarbon Transformations
Controlling the stereochemistry during the functionalization of alkenes is critical in terpene synthesis. rsc.org Asymmetric hydrogenation of the allylic alcohol in geraniol using BINAP-ruthenium complexes is a prime example, where the catalyst differentiates between the enantiofaces of the double bond to produce a specific citronellol enantiomer. orgsyn.org The pressure of hydrogen gas has been noted as a critical parameter, with higher pressures (above 90 atm) required for high optical yields. orgsyn.org
Radical cyclizations offer an alternative to traditional cationic methods for polyene cyclization, with the advantage of being tolerant to a wider range of functional groups. escholarship.org Systematic studies have shown that pendent oxygen-based functional groups, both protected and unprotected, can exert significant stereochemical control during these transformations, enabling access to highly oxidized terpenoids. escholarship.org
Divergent synthesis provides an efficient route to multiple stereoisomers from a single starting material. rsc.org This has been demonstrated in the synthesis of various ant-associated iridoids from citronellol. researchgate.net The logic of using stereodivergent methods is powerful for derivatizing complex intermediates. rsc.orgrsc.org
Sustainable and Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly influencing the synthesis of fragrances like citronellol. um-palembang.ac.idignited.in These principles advocate for waste prevention, high atom economy, the use of safer solvents, energy efficiency, and the use of renewable feedstocks and catalysts. um-palembang.ac.id A significant shift involves moving from traditional chemical synthesis, which can be costly and generate hazardous byproducts, to more sustainable methods like biocatalysis. acs.org Microbial cell factories, for instance, offer a promising green and sustainable route to produce citronellol. acs.orgnih.gov
Development of Eco-Friendly Solvation Systems and Reaction Media
The choice of solvent is a key consideration in green chemistry. mrforum.com Traditional organic solvents often pose environmental and health risks. lucp.net Consequently, there is a strong drive to adopt greener alternatives. Water is considered the most environmentally friendly solvent, but its application can be limited by the solubility of nonpolar reactants like terpenes. lucp.net
Bio-based solvents derived from renewable resources are gaining traction. Terpenes themselves, such as d-limonene and α-pinene, have been investigated as "green solvents" for extracting oils and other natural products, replacing hazardous petroleum-based solvents like n-hexane. mrforum.commdpi.com Citronella oil itself is noted for its solvency and eco-friendly properties. acs.org Other sustainable solvents, such as 2-methyl tetrahydrofuran, have been successfully used in catalytic terpene modifications. royalsocietypublishing.org Supercritical carbon dioxide (CO₂) is another promising green solvent, valued for its low toxicity, non-flammability, and recyclability. lucp.net
The solvent can also play a crucial role in reaction selectivity. In the selective oxidation of citronellol using titanosilicate catalysts, the choice between methanol (B129727) and acetonitrile (B52724) strongly influenced the product distribution, with methanol leading to a subsequent ring-opening reaction that did not occur in acetonitrile. mdpi.com
Atom-Economical and Waste-Minimizing Synthetic Pathways
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. um-palembang.ac.id Syntheses with high atom economy minimize the generation of waste, which is both environmentally and economically beneficial. um-palembang.ac.id
Catalytic processes are inherently more atom-economical than reactions that use stoichiometric reagents. um-palembang.ac.id The development of catalytic routes, such as the asymmetric hydrogenation of geraniol or the imino Diels-Alder reaction of citronellal, exemplifies this principle. orgsyn.orgresearchgate.net The latter is described as a particularly atom-economic way to produce complex heterocyclic compounds. researchgate.net
Other strategies focus on designing novel, efficient reactions. For example, a highly atom-economical reaction has been developed between terpenoid alcohols, including citronellol, and elemental sulfur to create remeltable composites. rsc.org This process avoids the multi-step monomer synthesis often required for such materials. rsc.org Similarly, catalytic alkene isomerization is an atom-economical method for producing valuable internal olefins from simple terminal ones. rsc.org
Flow Chemistry and Continuous Processing for Optimized Production
The fragrance industry is increasingly adopting flow chemistry and continuous processing to overcome the limitations of traditional batch manufacturing. beilstein-journals.orgthechemicalengineer.com Fragrance ingredients like citronellol, which are often volatile liquids, are ideal candidates for continuous-flow manufacturing. beilstein-journals.org This approach offers significant advantages in terms of safety, efficiency, cost, and product quality. thechemicalengineer.com
Continuous processing minimizes the downtime associated with batch reactors (e.g., loading, cleaning, heating), leading to a much higher time-space utilization. thechemicalengineer.com The small reactor volumes inherent in flow systems reduce the risks associated with hazardous reactions or reagents and allow for operating conditions, such as elevated temperatures and pressures, that can dramatically increase reaction rates. beilstein-journals.orgacs.org This enhanced process control leads to higher product selectivity and less waste. thechemicalengineer.com
Several examples illustrate the application of flow chemistry to citronellol and related compounds. The photo-oxidation of citronellol, a key step in producing rose oxide, has been implemented in continuous flow reactors, achieving higher productivity and safety compared to batch methods. acs.orgresearchgate.netnih.gov Another example is the continuous flow synthesis of menthol (B31143) from citronellal, which uses a tandem system of two different catalysts in series to perform a cyclisation followed by a hydrogenation. rsc.org This system achieved over 99% conversion of citronellal with a 77% yield of menthol. rsc.org Industrial processes for creating fragrance compositions are also being designed as continuous in-line systems to accelerate production and improve consistency. google.comgoogle.com
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Flow/Continuous Processing | Reference |
|---|---|---|---|
| Process Nature | Discrete steps in large vessels. | Continuous stream through a reactor. | beilstein-journals.orgthechemicalengineer.com |
| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small active volumes. beilstein-journals.org | beilstein-journals.orgthechemicalengineer.com |
| Heat & Mass Transfer | Often limited, can lead to poor selectivity. | Excellent heat and mass transfer, enabling better control. thechemicalengineer.com | thechemicalengineer.com |
| Scalability | Scaling up can be complex and change process dynamics. | Scalable by running longer or using parallel reactors. beilstein-journals.org | beilstein-journals.org |
| Efficiency | Significant downtime for cleaning, loading, etc. | High time-space utilisation; runs continuously. thechemicalengineer.com | thechemicalengineer.com |
| Waste Generation | Often higher due to side reactions and work-up stages. | Reduced waste due to higher selectivity and process control. thechemicalengineer.com | thechemicalengineer.com |
| Example (Pharma) | 34% yield, 105 g waste/g product. | 65% yield, 45 g waste/g product (35% cost reduction). thechemicalengineer.com | thechemicalengineer.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| (R)-citronellal |
| (S)-citronellol |
| 2-methyl tetrahydrofuran |
| α-pinene |
| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |
| Citral |
| Citronellal |
| Citronellol |
| d-limonene |
| Geraniol |
| Iridomyrmecin |
| Isoiridomyrmecin |
| Menthol |
| Neral |
| Octahydroacridines |
| Rose Oxide |
| Teucrimulactone |
Microreactor Technologies for Enhanced Reaction Control
Microreactor technology offers substantial advantages for the synthesis of Citronellol derivatives, particularly in biphasic gas-liquid reactions such as photosensitized oxygenations. The high surface-area-to-volume ratio inherent in microreactors enhances mass and heat transfer, leading to improved reaction control and efficiency.
For instance, the photosensitized oxygenation of Citronellol to produce rose oxide, an important fragrance, has been shown to be more efficient in microreactors compared to conventional batch reactors. beilstein-journals.orgresearchgate.net Studies utilizing dual-channel and, more effectively, triple-channel microreactors demonstrate marked improvements. beilstein-journals.orgresearchgate.net In a triple-channel system, the reactant solution flows through a central channel while oxygen is supplied through two outer channels, allowing for efficient, bubble-free diffusion of gas into the liquid phase. researchgate.net This design maximizes the gas-liquid interfacial area and the illuminated area per unit volume, which is crucial for photochemical reactions. beilstein-journals.orgresearchgate.net
The performance of these reactors can be compared quantitatively. As detailed in the table below, the triple-channel microreactor exhibits significantly higher illuminated area/volume and gas-liquid interfacial area/volume ratios compared to a standard batch reactor. researchgate.net This results in superior performance for the oxygenation of citronellol. beilstein-journals.org The use of microphotochemistry with LED light sources further represents a promising and appealing new concept for these transformations. researchgate.net
Table 1: Comparative Technical Data of Batch vs. Microreactors for Citronellol Oxygenation This table is interactive. Click on the headers to sort the data.
| Feature | Batch Reactor | Dual-Channel Microreactor | Triple-Channel Microreactor |
|---|---|---|---|
| Volume | 50 mL | 38.9 µL | 3.3 µL |
| Illuminated Area | 15.2 cm² | 1.98 cm² | 0.825 cm² |
| Illuminated Volume | 20 mL | 38.9 µL | 3.3 µL |
| Illuminated Area/Volume | 0.76 cm⁻¹ | 50.9 cm⁻¹ | 250 cm⁻¹ |
| Gas–Liquid Interfacial Area/Volume | 0.76 cm⁻¹ | 50.9 cm⁻¹ | 80 cm⁻¹ |
Data sourced from Beilstein J. Org. Chem. 2011, 7, 1158–1163. researchgate.net
Scalability and Process Intensification of Synthetic Routes
The scaling up of synthetic routes for Citronellol and its derivatives is a key focus of process intensification. This involves developing technologies that are not only efficient at the lab scale but also viable for industrial production. Continuous-flow reactors are central to this effort, offering better control and safety for large-scale chemical manufacturing. corning.com
One area of intensification is the use of microwave radiation in esterification reactions. In the autocatalytic esterification of Citronellol with acetic anhydride, microwave heating has been shown to significantly increase reaction conversion rates compared to conventional methods. researchgate.net For example, increasing the reaction temperature from 313 K to 333 K under microwave irradiation boosted the conversion from 53.39% to 94.84%. researchgate.net This method provides a simple, low-cost, and safe alternative to traditional chemical and enzymatic processes. researchgate.net
For photochemical reactions like the photooxidation of β-citronellol, rotor-stator spinning disc reactors (pRS-SDR) have been explored for process intensification. acs.org These reactors can achieve high gas-liquid mass transfer rates, enabling significant productivity improvements under high irradiance. acs.org However, studies have also shown that the photooxidation of β-citronellol can be subject to kinetic limitations that may hinder the full potential of such intensified reactors under certain conditions. acs.org
The conversion of citronellal, a structural analog, to menthol is another process where intensification has been applied. The use of extruded Ru-MCM-41 catalysts in a continuous trickle-bed reactor demonstrates a scalable approach for this cascade transformation. rsc.org
Mechanistic Investigations of Reaction Pathways
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes. For Citronellol and its analogs, this involves detailed kinetic and thermodynamic studies, the identification of short-lived intermediates, and the use of computational chemistry to validate proposed pathways.
Kinetic and Thermodynamic Profiling of Chemical Transformations
Kinetic studies are crucial for understanding reaction rates and the factors that influence them. In the lipase-catalyzed synthesis of citronellyl acetate, the reaction kinetics have been modeled using a ping-pong bi-bi mechanism, which also accounts for product inhibition. researchgate.net The optimization of various parameters, such as temperature and enzyme loading, is guided by this kinetic understanding. researchgate.netresearchgate.net For example, in the transesterification of citronellol, the optimal reaction temperature was found to be 40 °C, and external diffusion limitations could be significantly reduced by increasing agitation speed. researchgate.netresearchgate.net
In the autocatalytic esterification of Citronellol using microwaves, the reaction was found to follow a second-order kinetic model. researchgate.net Thermodynamic analysis revealed that the microwave technique lowered the activation energy by 2.46% compared to conventional magnetic stirring, thereby enhancing the reaction rate. researchgate.net
Kinetic profiling has also been applied to the two-step synthesis of menthol from citronellal. rsc.org By operating parallel reactions and stopping them at different times, a detailed profile of the reaction progress can be obtained, allowing for the calculation of initial reaction rates and turnover frequencies (TOF) for the catalysts used. rsc.orgrsc.org
Table 2: Kinetic Data for Related Transformations This table is interactive. Click on the headers to sort the data.
| Reaction | Catalyst System | Key Kinetic Finding | Activation Energy |
|---|---|---|---|
| Autocatalytic Esterification of Citronellol | Microwave-assisted | Obeys second-order kinetic model. researchgate.net | 2.46% lower than conventional heating. researchgate.net |
| Lipase-Catalyzed Synthesis of Citronellyl Acetate | Pseudomonas fluorescens lipase | Follows a ping-pong bi-bi mechanism with product inhibition. researchgate.net | 9.56 kcal/mol (apparent). researchgate.net |
| Hydrogenation of Isopulegol (from Citronellal) | Pt/W-TUD-1 | Initial reaction rate: 1.2 × 10⁻⁶ mol g⁻¹ s⁻¹. rsc.org | Not Specified |
Data compiled from multiple sources. researchgate.netrsc.orgresearchgate.netresearchgate.net
Elucidation of Transient Intermediates through Advanced Spectroscopic Techniques
The direct observation and characterization of transient intermediates are challenging but essential for confirming reaction mechanisms. In many reactions involving Citronellol and its analogs, intermediates are proposed but not always isolated. For example, the photooxidation of citronellol proceeds through unstable hydroxyperoxide intermediates which are typically reduced in situ to the corresponding stable diols. nih.gov
In other relevant catalytic systems, advanced spectroscopic techniques have been successfully employed to identify fleeting species. For the Mn(salen) epoxidation catalyst, a range of techniques including UV-vis, electron paramagnetic resonance (EPR), resonance Raman, and X-ray absorption spectroscopy (XAS) have been used to characterize transient intermediates like MnIV-phenolate and MnIII-phenoxyl radicals. acs.org These methods provide detailed information on the structural and electronic features of these short-lived species. acs.org
Similarly, in the context of rearrangements relevant to allylic alcohols like Citronellol, allyl cyanates are considered to be transient intermediates that instantaneously rearrange to more stable allyl isocyanates at low temperatures. orgsyn.org While their direct detection is difficult, their existence is inferred from the final products. orgsyn.org
Computational Validation of Proposed Mechanisms
Computational chemistry provides a powerful tool for validating mechanistic hypotheses that are difficult to prove experimentally. Molecular docking and other computational models can predict the interactions between molecules and catalysts or biological receptors, offering insights into reaction pathways.
For instance, molecular docking studies have been used to predict the mechanism of action for citronellal enantiomers against Candida albicans. scielo.br These computational models suggested that the enantiomers interact with key enzymes like 1,3-β-glucan synthase and lanosterol (B1674476) 14α-demethylase, which was consistent with experimental observations of damage to the fungal cell wall and membrane. scielo.br
While much of the computational work on Citronellol itself has focused on its biological activity, the methodologies are directly applicable to understanding its synthetic transformations. nih.govkemdikbud.go.id For example, computational studies on related reactions, such as the phenylboric acid-catalyzed condensation of citronellal with phenols, have been used to support proposed mechanisms involving intermediates like benzodioxaborines and quinonemethides. psu.edu These computational approaches can help rationalize product distributions and stereoselectivity, guiding the development of more efficient and selective synthetic methods. scielo.brpsu.edu
Article on Einecs 282-146-7 Cannot Be Generated Due to Compound Misidentification
A comprehensive analysis of the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 282-146-7 reveals a significant discrepancy with the requested subject, Citronellol. The official chemical identity linked to this compound is Tetrahydrogen bis[8-hydroxyquinoline-5,7-disulphonato(3-)-O7,O8]cuprate(4-), compound with diethylamine (B46881) (1:4) . chemicalbook.comprivi.com This is a complex coordination compound and is structurally distinct from Citronellol, a monoterpenoid alcohol.
The correct EINECS number for Citronellol is 203-375-0 . chemicalbook.comprivi.comincibeauty.comwschemicalsbv.nl
A thorough review of scientific literature based on the correct identity of this compound, "Tetrahydrogen bis[8-hydroxyquinoline-5,7-disulphonato(3-)-O7,O8]cuprate(4-), compound with diethylamine (1:4)," found no specific studies matching the detailed outline provided concerning its supramolecular chemistry, self-assembly architectures, or responsive materials design.
While the constituent parts of this complex compound—specifically copper ions and derivatives of 8-hydroxyquinoline—are independently significant in the field of supramolecular chemistry, there is no available research that focuses on the specific architecture and properties of the compound designated as this compound.
General Relevance of Components to Supramolecular Chemistry:
Copper Complexes: Copper ions are widely used as nodes in the construction of metallosupramolecular architectures due to their versatile coordination geometries. mdpi.comnih.govmdpi.com
8-Hydroxyquinoline Derivatives: 8-Hydroxyquinoline and its sulfonated forms are classic bidentate chelating ligands. scispace.comnih.gov Their ability to form stable complexes with metal ions is fundamental to the self-assembly of various supramolecular structures, including cages and polymers. mdpi.comrsc.orgresearchgate.netnih.gov These complexes are studied for their host-guest chemistry and potential as responsive materials. nih.govacs.org
Diethylamine: Simple molecules like diethylamine can themselves participate in supramolecular assembly, for instance, by forming helical structures through hydrogen bonding. chemistryworld.com
However, the specific combination of these components into the complex salt "Tetrahydrogen bis[8-hydroxyquinoline-5,7-disulphonato(3-)-O7,O8]cuprate(4-), compound with diethylamine (1:4)" has not been the subject of published research under the themes of molecular recognition, directed self-assembly, or responsive materials as requested.
Due to the fundamental misidentification of the chemical compound in the provided subject and the absence of specific scientific literature for the correct compound under the requested outline, it is not possible to generate a scientifically accurate article as instructed.
Supramolecular Chemistry and Self Assembly Architectures Involving Citronellol Einecs 282 146 7 Derivatives
Responsive Supramolecular Materials Design
Stimuli-Responsive Systems Incorporating the Target Compound
Stimuli-responsive systems are materials designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, or the presence of specific molecules. wikipedia.orgacs.org These "smart" materials are at the forefront of materials science, with potential applications in various technological fields. The incorporation of Citronellol (B86348) derivatives into such systems leverages the molecule's specific chemical features to create highly functional and responsive architectures.
A key area of research is the use of Citronellol as a chiral stimulus to direct the self-assembly of supramolecular polymers. In one study, achiral oligo(p-phenylenevinylene) derivatives equipped with hydrogen-bonding ureidotriazine units were observed to form non-helical aggregates in non-polar solvents. rsc.org However, the introduction of a small amount of chiral (R)- or (S)-citronellol as a solvent additive induced a preferential helical structure in the aggregates. The chirality of the Citronellol was effectively transferred to the entire supramolecular stack, resulting in a majority-rules scenario where the solvent dictates the helicity (P- or M-helix) of the assembly. rsc.org Researchers noted that this chiral induction was specific to molecules like Citronellol that could form hydrogen bonds with the self-assembling units, as chiral alkanes failed to produce the same effect. rsc.org
Table 1: Chiral Induction in Supramolecular Aggregates by Citronellol Isomers This table summarizes the findings on the use of Citronellol as a chiral stimulus to control the helicity of oligo(p-phenylenevinylene) supramolecular polymers.
| Chiral Stimulus | Interacting Moiety on Polymer | Predominant Helical Sense | Key Interaction Type | Reference |
|---|---|---|---|---|
| (R)-Citronellol | Ureidotriazine | M-Helix | Hydrogen Bonding | rsc.org |
| (S)-Citronellol | Ureidotriazine | P-Helix | Hydrogen Bonding | rsc.org |
| Chiral Alkanes | Ureidotriazine | No Induction (Racemic) | Van der Waals only | rsc.org |
Furthermore, derivatives of Citronellol are being developed as renewable, biodegradable anionic surfactants. x-mol.net Such surfactants have the potential to be incorporated into pH-responsive systems, such as foams or emulsions. x-mol.net The principle behind pH-responsive systems often relies on polymers containing ionizable groups like carboxylic acids or amines, which can be protonated or deprotonated depending on the ambient pH. mdpi.com This change in ionization state alters the polymer's solubility and conformation, potentially triggering the release of an encapsulated compound or a change in material properties. mdpi.com While specific pH-responsive systems based on Citronellol are still an emerging area, the development of these base surfactants is a critical first step.
The principles of thermoresponsive systems, which change from a liquid to a gel state at a specific temperature (the lower critical solution temperature or LCST), also offer a potential avenue for Citronellol derivatives. mdpi.comtandfonline.com Natural polymers and their derivatives are often used to construct these hydrogels for biomedical applications. eurekaselect.commdpi.com
Adaptive and Dynamic Covalent Frameworks
Adaptive frameworks are materials capable of altering their structure and properties in response to environmental changes, often through the reversible formation and cleavage of covalent bonds. This field, known as dynamic covalent chemistry (DCC), allows for the creation of materials that are self-healing, recyclable, and reprocessable. researchgate.netsci-hub.se Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers built through reversible reactions that allow for error correction during their formation, leading to highly ordered structures. mdpi.comnih.gov
While direct incorporation of Citronellol into complex COFs is a nascent field, research into related terpene derivatives demonstrates the viability of this approach. A notable example involves the use of 1,8-Menthane diamine (MDA), a derivative of the terpene limonene, to create fully bio-based polyhydroxyurethanes (PHUs). figshare.comepa.gov These materials possess a dynamic network due to the presence of carbamate (B1207046) groups that can undergo bond exchange reactions, facilitated by the amino groups of the terpene-derived diamine. researchgate.netfigshare.com
This dynamic covalent network imparts remarkable adaptive properties to the material. The bond exchange allows the polymer network to be repaired after damage, leading to self-healing capabilities and enabling the material to be reprocessed and recycled multiple times while recovering a significant portion of its original mechanical and thermal properties. figshare.comepa.gov
Table 2: Properties of a Terpene Derivative-Based Dynamic Polymer Network This table outlines the characteristics of a fully bio-based Polyhydroxyurethane (PHU) synthesized using the terpene derivative 1,8-Menthane diamine (MDA), showcasing its adaptive nature.
| Property | Description | Finding | Reference |
|---|---|---|---|
| Dynamic Chemistry | Reversible bond exchange within the polymer network. | Carbamate bond exchange is facilitated by amino groups from the terpene-derived MDA. | researchgate.netfigshare.com |
| Self-Healing | Ability to repair damage autonomously. | The dynamic network allows for bond reformation across damaged surfaces. | figshare.com |
| Recyclability | Ability to be reprocessed into new forms. | The material can be reprocessed multiple times. | researchgate.netfigshare.com |
| Mechanical Recovery | Retention of mechanical properties after reprocessing. | Over 85% recovery of mechanical and thermal stability after several reprocessing cycles. | figshare.comepa.gov |
| Bio-Based Content | Use of renewable feedstocks. | The PHU is fully bio-based, synthesized from cyclic-carbonated soybean oil and the turpentine-derived MDA. | researchgate.netfigshare.com |
The success of these terpene-based dynamic networks provides a strong proof-of-concept for the future development of adaptive materials derived from other terpenes, including Citronellol. The ability to create robust, self-healing, and recyclable materials from renewable resources is a significant goal in sustainable chemistry, and Citronellol derivatives represent a promising platform for achieving it.
Environmental Fate, Transport, and Transformation Pathways of Citronellol Einecs 282 146 7
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes, primarily driven by chemical reactions with environmental factors like sunlight and water.
Photolytic Degradation under Simulated Environmental Conditions
Photolysis, or degradation by light, is a significant pathway for the breakdown of Citronellol (B86348) in the atmosphere and sunlit surface waters. Citronellol contains chemical structures (chromophores) that can absorb light at wavelengths greater than 290 nm, making it susceptible to direct degradation by sunlight. nih.gov
In the atmosphere, the primary mechanism of photolytic degradation is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for the vapor-phase reaction of Citronellol with hydroxyl radicals has been measured at (170 ± 43) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 K. researchgate.net This rapid reaction corresponds to an estimated atmospheric half-life of approximately 3 hours for the related compound, citronellal (B1669106), indicating that Citronellol is unlikely to persist in the air. nih.gov During nighttime, degradation can continue through reactions with the nitrate (B79036) radical (NO₃), which is a dominant oxidant in the atmosphere after sunset. nih.gov
In aquatic systems, olefins like Citronellol react with a variety of photo-oxidants, including hydroxyl radicals, peroxy radicals, and singlet oxygen, with an estimated half-life of about 25 days in sunlit surface waters. nih.gov
Table 1: Identified Products of Photolytic Degradation of Citronellol This interactive table summarizes the major products formed from the reaction of Citronellol with hydroxyl radicals (•OH) and ozone (O₃).
| Reactant | Identified Product | Chemical Formula |
| Citronellol + •OH | Acetone | C₃H₆O |
| Citronellol + •OH | Ethanedial (Glyoxal) | C₂H₂O₂ |
| Citronellol + •OH | 2-Oxopropanal (Methylglyoxal) | C₃H₄O₂ |
| Citronellol + •OH | 6-Hydroxy-4-methylhexanal | C₇H₁₄O₂ |
| Citronellol + O₃ | Acetone | C₃H₆O |
| Citronellol + O₃ | Ethanedial (Glyoxal) | C₂H₂O₂ |
| Citronellol + O₃ | 2-Oxopropanal (Methylglyoxal) | C₃H₄O₂ |
| Data sourced from reference researchgate.net. |
Hydrolytic Stability and Oxidation Processes
Hydrolysis is the breakdown of a chemical by reaction with water. Citronellol lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). nih.gov Therefore, hydrolysis is not considered a significant environmental fate process for this compound. basf.combasf.com Its degradation is dominated by other processes, particularly biodegradation. basf.com
Oxidation, however, is a key transformation pathway. In addition to photo-oxidation, Citronellol can be oxidized by other environmental oxidants.
Ozone (O₃): The reaction of Citronellol with ozone in the gas phase is another important atmospheric degradation route. The measured bimolecular rate constant for this reaction is (2.4 ± 0.1) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.net
Singlet Oxygen and Peroxides: In various media, oxidation can be initiated by singlet oxygen or hydrogen peroxide, leading to a range of products including hydroperoxides, epoxides, and diols. researchgate.net
Catalytic Oxidation: Studies have shown that Citronellol can undergo selective oxidation in the presence of catalysts like titanosilicates, primarily resulting in the epoxidation of its carbon-carbon double bond. mdpi.com
Biotic Transformation and Microbial Degradation Studies
Biotic transformation, or biodegradation, is a major pathway for the removal of Citronellol from soil and water environments. It is readily biodegradable by a variety of microorganisms. basf.combasf.com
Aerobic and Anaerobic Biodegradation Pathways in Model Systems
Citronellol can be broken down by microorganisms in both the presence (aerobic) and absence (anaerobic) of oxygen.
Aerobic Biodegradation: Under aerobic conditions, Citronellol is considered readily biodegradable. basf.combasf.com Standard tests (OECD 301F) have demonstrated 80-90% biodegradation over a 28-day period in the presence of activated sludge. basf.combasf.com The catabolic pathway has been studied in bacteria, particularly of the Pseudomonas genus. researchgate.net The degradation process is initiated by the oxidation of Citronellol's alcohol group to an aldehyde, forming Citronellal. researchgate.net This is followed by further oxidation to the corresponding carboxylic acid, Citronellic acid. researchgate.netresearchgate.net Subsequent steps involve carboxylation and beta-oxidation, which breaks down the molecule into smaller units like acetyl-CoA that can be used by the microorganism for energy and growth. researchgate.netresearchgate.net
Anaerobic Biodegradation: Anaerobic degradation of Citronellol has also been documented. Studies have shown that the bacterium Pseudomonas citronellolis is capable of utilizing Citronellol as a sole carbon and energy source under anaerobic conditions, using nitrate as the electron acceptor instead of oxygen. nih.govasm.org Enrichment cultures have demonstrated that various other monoterpenes can also be degraded by microbial communities in the absence of oxygen. nih.gov
Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Citronellol This interactive table outlines key features of Citronellol's microbial degradation under different oxygen conditions.
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Required | Not required; other electron acceptors used (e.g., nitrate) |
| Degradation Rate | Generally rapid; considered "readily biodegradable" | Documented, but rates can be slower than aerobic processes |
| Key Microorganisms | Pseudomonas species (P. mendocina, P. aeruginosa) researchgate.net | Pseudomonas citronellolis nih.govasm.org |
| Initial Pathway Step | Oxidation of alcohol to aldehyde (Citronellol → Citronellal) researchgate.net | Initial steps involve oxidation via dehydrogenases researchgate.net |
| Standard Test Results | 80-90% degradation in 28 days (OECD 301F) basf.combasf.com | Specific standard test data not available, but growth on Citronellol is confirmed nih.gov |
Role of Microbial Consortia in Environmental Turnover
In natural environments, the degradation of organic compounds is rarely carried out by a single microbial species. Instead, complex microbial consortia, or communities of different microorganisms, work together to achieve breakdown. mdpi.comnih.gov These consortia are more robust and efficient than individual strains, especially for degrading complex mixtures of pollutants. frontiersin.org
Environmental Persistence Assessment and Predictive Modeling
The environmental persistence of Citronellol is low due to its susceptibility to both rapid abiotic and biotic degradation.
Atmosphere: Persistence is very short, with an estimated half-life of a few hours due to rapid photolysis. nih.gov
Water: In sunlit surface waters, the half-life from photo-oxidation is estimated to be around 25 days. nih.gov However, its classification as "readily biodegradable" suggests that microbial degradation would likely occur much faster. basf.combasf.com
Soil: Adsorption to the solid soil phase is not expected to be a significant process. basf.com Given its ready biodegradability, it is expected to be rapidly removed from the soil compartment.
Bioaccumulation Potential: Bioaccumulation is the buildup of a substance in an organism. The potential for a chemical to bioaccumulate is often estimated using its n-octanol/water partition coefficient (Log P or Log Kow).
The Log P for Citronellol is reported to be between 3.3 and 3.41. europa.euiff.com
An estimated Bioconcentration Factor (BCF) for the related compound citronellal is 160, which suggests a high potential for bioconcentration in aquatic organisms. nih.gov
However, other assessments conclude that due to its rapid metabolism and ready biodegradability, significant accumulation in organisms is not expected. basf.combasf.comepa.gov
Predictive Modeling: Environmental fate models are used to predict the partitioning, transport, and persistence of chemicals. The US Environmental Protection Agency (EPA) has determined that for its use as a pesticide, exposure is minimal and the compound is of low toxicological concern due to its rapid metabolism and degradation. regulations.gov Predictive modeling tools are integral to the fragrance industry for assessing the environmental profile of ingredients like Citronellol. iff.com These models use data on physical-chemical properties, degradation rates, and environmental conditions to estimate concentrations and persistence in different environmental compartments. acs.org
Table 3: Environmental Fate Parameters for Citronellol This interactive table provides a summary of key values used to assess the environmental persistence and transport of Citronellol.
| Parameter | Value | Environmental Compartment / Interpretation | Source |
| Atmospheric Half-life | ~3 hours (for Citronellal via •OH reaction) | Air / Low Persistence | nih.gov |
| Aquatic Half-life | ~25 days (via photo-oxidation) | Water / Moderate Persistence (Abiotic) | nih.gov |
| Biodegradation | Readily biodegradable (80-90% in 28d) | Water, Soil / Low Persistence | basf.combasf.com |
| Hydrolytic Stability | Not expected to hydrolyze | Water / Stable | nih.gov |
| Log P (Kow) | 3.3 - 3.41 | Indicates potential for bioaccumulation | europa.euiff.com |
| Vapor Pressure | 0.0118 mmHg @ 23°C | Indicates it will slowly evaporate from water | iff.com |
| Water Solubility | 200 mg/L @ 25°C | Moderately soluble | nih.govherts.ac.uk |
Determination of Half-Lives in Diverse Environmental Media (e.g., aquatic, soil, sediment)
The persistence of a chemical in the environment is often characterized by its half-life, the time it takes for half of the initial amount to degrade. The half-life of citronellol and its related compounds varies significantly across different environmental media.
In the atmosphere , citronellol is subject to degradation by photochemically-produced hydroxyl radicals and ozone. The atmospheric half-life of vapor-phase citronellol due to reaction with hydroxyl radicals is estimated to be approximately 1.304 hours. thegoodscentscompany.com Reaction with ozone is even faster, with a calculated half-life of about 38.4 minutes. thegoodscentscompany.com Another major component of citronella oil, citronellal, has an estimated atmospheric half-life of about 3 hours due to reaction with hydroxyl radicals. nih.gov Once airborne, the vapors of the main components of citronella oil, including citronellol, break down within hours, with half-lives reported to be between 38 minutes and 3.2 hours. orst.eduresearchgate.net
For the aquatic environment , modeled estimations for citronellal indicate a half-life of about 30 days. cornell.edu Volatilization is also a key process, with estimated half-lives for a model river and lake being 8 hours and 6 days, respectively. nih.gov
In soil , citronellal is estimated to have a half-life of 15 days (360 hours). cornell.edu Biodegradation is a significant degradation pathway for citronellol in soil and water, as it is readily broken down by microbes. orst.edu
Table 1: Estimated Half-Lives of Citronellol and Related Compounds in Various Environmental Compartments
| Compound | Compartment | Process | Half-Life | Reference |
|---|---|---|---|---|
| Citronellol | Air | Reaction with Hydroxyl Radicals | ~1.3 hours | thegoodscentscompany.com |
| Citronellol | Air | Reaction with Ozone | ~38.4 minutes | thegoodscentscompany.com |
| Citronellal | Air | Reaction with Hydroxyl Radicals | ~3 hours | nih.gov |
| Citronella Oil Vapors | Air | General Degradation | 38 minutes - 3.2 hours | orst.eduresearchgate.net |
| Citronellal | Water | Overall | ~30 days | cornell.edu |
| Citronellal | Water (Model River) | Volatilization | 8 hours | nih.gov |
| Citronellal | Water (Model Lake) | Volatilization | 6 days | nih.gov |
| Citronellal | Soil | Overall | ~15 days (360 hours) | cornell.edu |
Quantitative Structure-Activity Relationships (QSARs) for Environmental Persistence
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their environmental persistence, based on their molecular structure. canada.cacanada.ca These models are valuable for filling data gaps when experimental data are unavailable. canada.cacanada.ca
For citronellol, QSAR models like the EPI Suite™ provide estimations of its biodegradation potential. The BIOWIN models within EPI Suite™ predict that citronellol is readily biodegradable. thegoodscentscompany.com For instance, the ultimate and primary survey models (Biowin3 and Biowin4) predict degradation timeframes of weeks and days, respectively. thegoodscentscompany.com These predictions align with experimental observations that citronellol is readily broken down by microorganisms. orst.edu
The use of QSAR is encouraged by regulations like REACH to reduce animal testing and costs. nih.gov Various QSAR models have been developed to predict bioconcentration factors and toxicity, which are related to persistence. researchgate.net However, it's important to note that the applicability domain of these models is a key consideration, as their accuracy can be lower for complex structures like sesquiterpenes, which are related to monoterpenes like citronellol. oup.com
Partitioning and Transport Behavior in Environmental Systems
The way citronellol moves between different environmental compartments like water, soil, and air is governed by its physical and chemical properties.
Sorption to Environmental Matrices
Sorption refers to the tendency of a chemical to attach to solid particles, such as soil or sediment. This is often quantified by the soil adsorption coefficient (Koc). A higher Koc value indicates a greater tendency to sorb and lower mobility in soil.
For citronellol, the estimated log Koc value using the Kow method is 2.676, which corresponds to a Koc of 474.7 L/kg. thegoodscentscompany.com The MCI method provides a log Koc of 1.974 (Koc of 94.15 L/kg). thegoodscentscompany.com An estimated Koc of 650 for the related compound citronellal suggests low mobility in soil. nih.gov Based on these values, citronellol and citronellal are expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov The partitioning behavior of such compounds is complex, and for some, like cationic surfactants, Koc is a poor predictor as ionic interactions with mineral and humic substances become more significant than just partitioning to organic carbon. europa.eu
Table 2: Soil Adsorption Coefficient (Koc) for Citronellol and Citronellal
| Compound | Method | Log Koc | Koc (L/kg) | Mobility Prediction | Reference |
|---|---|---|---|---|---|
| Citronellol | Kow Method | 2.676 | 474.7 | Moderate to Low | thegoodscentscompany.com |
| Citronellol | MCI Method | 1.974 | 94.15 | High to Moderate | thegoodscentscompany.com |
| Citronellal | Estimation | - | 650 | Low | nih.gov |
Volatilization and Atmospheric Transport Dynamics
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. This is an important transport pathway for citronellol.
The potential for volatilization from water is indicated by a compound's Henry's Law constant. For citronellol, the estimated Henry's Law constant is 2.1 x 10⁻⁵ atm-cu m/mole, suggesting that volatilization from moist soil and water surfaces is an important fate process. nih.gov For citronellal, the estimated Henry's Law constant is 2.6 x 10⁻⁴ atm-cu m/mole, also indicating that volatilization may be a significant process from moist soil and water surfaces. nih.gov
Once in the atmosphere, these compounds can be transported over distances before being degraded. researchgate.net The relatively short atmospheric half-lives of citronellol and its related compounds suggest that long-range atmospheric transport is limited, as they are likely to degrade relatively close to their source. orst.eduthegoodscentscompany.comresearchgate.net However, processes like volatilization can be enhanced by higher temperatures, which could influence their atmospheric transport to colder regions. au.dk
Advanced Analytical Methodologies for the Detection and Characterization of Citronellol Einecs 282 146 7 in Complex Matrices
High-Resolution Chromatographic and Hyphenated Techniques
Chromatographic techniques are fundamental in the analysis of complex mixtures containing Citronellol (B86348), offering high resolution and sensitivity for the separation and identification of individual components. iipseries.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like Citronellol. cannabismasters.eunih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. ui.ac.idiipseries.org
Researchers have successfully employed GC-MS to identify and quantify Citronellol in various essential oils, including those from citronella and rose. ui.ac.idbiomedpharmajournal.orgresearchgate.net For instance, a study on citronella oil using GC-MS identified Citronellol as a major component, with concentrations varying depending on the fractionation process. ui.ac.idresearchgate.net The technique's ability to separate and identify structurally similar compounds makes it invaluable for quality control and authenticity analysis of essential oils. scitepress.orgunpad.ac.id
Table 1: GC-MS Parameters for Citronellol Analysis
| Parameter | Typical Value/Condition | Source |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | biomedpharmajournal.orgscitepress.org |
| Carrier Gas | Helium | biomedpharmajournal.orgscitepress.org |
| Injection Mode | Split | scitepress.org |
| Temperature Program | Ramped, e.g., 60°C to 240°C | scitepress.org |
| Detector | Mass Spectrometer | ui.ac.idscitepress.org |
This table presents typical parameters and is not exhaustive. Specific conditions may vary based on the sample matrix and analytical goals.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogs
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile or thermally labile analogs and derivatives of Citronellol. creative-proteomics.com LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. creative-proteomics.comiipseries.org This technique is particularly useful for analyzing complex plant extracts where Citronellol may be present alongside a variety of other compounds with different polarities and volatilities. creative-proteomics.com
The process involves separating the sample components using a liquid mobile phase and a solid stationary phase, typically a C18 column. creative-proteomics.comsiat.ac.cn The separated compounds are then introduced into the mass spectrometer for identification. LC-MS has been successfully applied to the analysis of monoterpenes, including Citronellol, in essential oils and other plant-derived products. creative-proteomics.comsiat.ac.cnthermofisher.com
Table 2: LC-MS Parameters for Monoterpene Analysis
| Parameter | Typical Value/Condition | Source |
| Column | C18 (e.g., 4.6 mm i.d. x 150 mm, 5 µm) | creative-proteomics.comsiat.ac.cn |
| Mobile Phase | Acetonitrile (B52724)/Water | siat.ac.cn |
| Detection | Mass Spectrometry (e.g., ESI) | creative-proteomics.commdpi.comresearchgate.net |
| Flow Rate | 1.0 mL/min | siat.ac.cn |
This table presents typical parameters and is not exhaustive. Specific conditions may vary based on the sample matrix and analytical goals.
Multidimensional Chromatography Approaches
For exceptionally complex samples, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers enhanced separation power. chromatographyonline.comunime.it This technique utilizes two different columns with distinct separation mechanisms, providing a much higher resolution than single-column chromatography. chromatographyonline.com Fast GC×GC methods have been developed for the chiral and achiral separation of compounds in essential oils, including the enantiomers of Citronellol. acs.org This advanced approach allows for a more detailed characterization of the volatile profile of a sample, which is crucial for authenticity and quality assessment. mdpi.com
Vibrational and Nuclear Magnetic Resonance Spectroscopies for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of Citronellol, complementing the data obtained from chromatographic methods. iipseries.org
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. usk.ac.id When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique fingerprint of the compound. FTIR has been used to characterize essential oils and can distinguish between different types, including those containing Citronellol. usk.ac.idresearchgate.netanalis.com.my The characteristic absorption bands for the hydroxyl (-OH) and C-H bonds in Citronellol can be readily identified in an FTIR spectrum. researchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. anu.edu.au It relies on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum reveals information about the molecular vibrations and can be used for both qualitative and quantitative analysis. Raman spectra of Citronellol have been recorded and can be used for its identification. nih.govchemicalbook.comnih.gov The technique is particularly useful for analyzing aqueous samples and can provide a detailed molecular fingerprint. anu.edu.au
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of compounds. While one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are foundational for identifying Citronellol nih.govlongdom.orgymdb.ca, advanced NMR methods offer deeper characterization, especially within intricate mixtures.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are instrumental in unambiguously elucidating the complete chemical structure of Citronellol and its related compounds. scione.comuncp.eduresearchgate.net These methods reveal correlations between different nuclei within the molecule, allowing for the precise assignment of proton and carbon signals, which is particularly useful for distinguishing between isomers and confirming the identity of metabolites. longdom.orgscione.com For instance, 2D NMR has been successfully used to confirm the structure of citronellal (B1669106), a closely related compound, as the primary component in essential oils. scione.com
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for analyzing solid and semi-solid samples. It provides information about the molecular structure and dynamics of Citronellol in its native environment or when incorporated into materials. For example, in situ solid-state ¹³C NMR has been employed to study the etherification of β-citronellene with ethanol (B145695) over a zeolite beta catalyst. figshare.com This technique can differentiate between molecules freely moving in a liquid phase and those adsorbed within the pores of the catalyst, offering insights into reaction mechanisms at a molecular level. figshare.com Furthermore, ssNMR has been utilized in the investigation of the copolymerization of Citronellol with other monomers, helping to characterize the resulting polymer structure. researchgate.net
Interactive Table: Key NMR Data for Citronellol and Related Compounds
| Compound | NMR Technique | Key Findings | Reference |
| Citronellol | ¹H and ¹³C NMR | Provided foundational data for structural identification. | nih.govlongdom.orgymdb.ca |
| Citronellal | 2D NMR (HETCOR, COSY) | Confirmed structure and assignments of proton and carbon signals. | scione.comuncp.edu |
| β-Citronellene | In situ Solid-State ¹³C NMR | Revealed reaction mechanism of etherification on a zeolite catalyst. | figshare.com |
| Citronellol Copolymer | Solid-State NMR | Aided in the characterization of the resulting polymer structure. | researchgate.net |
Miniaturized and Portable Analytical Platforms
The demand for real-time, on-site analysis has driven the development of miniaturized and portable analytical systems. These platforms offer rapid and convenient monitoring of Citronellol in various settings, from agricultural fields to industrial processes.
Point-of-need devices are designed for immediate, in-field analysis, eliminating the need for sample transportation to a laboratory. These devices are often based on sensor technology and can be integrated with portable electronics, such as smartphones, for data acquisition and analysis. icmab.es For instance, portable sensors have been developed for the detection of volatile organic compounds like Citronellol, which are crucial for monitoring air quality and in agricultural applications. ivcc.com The development of such devices is a key area of research, aiming to provide cost-effective and user-friendly solutions for on-site monitoring. frontiersin.org
Effective sample preparation is a critical step in chemical analysis, and innovations in microextraction techniques have significantly improved the efficiency and sensitivity of Citronellol detection. These methods are often more environmentally friendly, requiring smaller volumes of solvents and samples.
Solid-phase microextraction (SPME) is a widely used technique for the extraction of volatile and semi-volatile compounds from various matrices. nih.govresearchgate.net In the context of Citronellol, SPME has been used in screening experiments to study its biotransformation by fungi. nih.gov Headspace single-drop microextraction (HS-SDME) is another innovative technique that has been developed for the determination of volatile aroma compounds, including Citronellol, in plant materials like citronella grass. rsc.orgresearchgate.net This method has been shown to provide high concentration factors and good recovery rates. rsc.orgresearchgate.net Dispersive liquid-liquid microextraction (DLLME) has also been successfully applied to the analysis of allergens, including Citronellol, in fragrances. core.ac.uk
Interactive Table: Comparison of Microextraction Techniques for Citronellol Analysis
| Technique | Principle | Application Example | Advantages | Reference |
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample, and analytes are adsorbed onto the fiber. | Screening for biotransformation products of Citronellol. | Solvent-free, simple, and can be automated. | nih.govresearchgate.net |
| Headspace Single-Drop Microextraction (HS-SDME) | A microdrop of a high-boiling-point solvent is suspended in the headspace above a sample, and volatile analytes partition into the drop. | Determination of Citronellol in citronella grass. | Low cost, simple, and provides high enrichment factors. | rsc.orgresearchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample, forming a cloudy solution where extraction occurs. | Analysis of Citronellol in fragrances. | Fast, simple, and requires small volumes of solvent. | core.ac.uk |
Emerging Spectrometric and Sensor-Based Technologies
The field of analytical chemistry is continually evolving, with new spectrometric and sensor-based technologies emerging that offer enhanced capabilities for the detection and characterization of Citronellol.
Ion Mobility Spectrometry (IMS) is a rapid and sensitive technique that separates ions based on their size, shape, and charge. researchgate.net It can be used as a standalone detector or coupled with mass spectrometry for enhanced separation and identification. IMS has shown promise in the analysis of terpenes, including Citronellol, and can provide characteristic ion mobility spectra that allow for the differentiation of isomers. researchgate.netrsc.org The technique's ability to operate at atmospheric pressure makes it suitable for on-site applications.
Electrochemical sensors offer a low-cost, portable, and highly sensitive approach to chemical analysis. mdpi.com These systems work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. frontiersin.org Research has demonstrated the potential for electrochemical sensors in the detection of various organic compounds, and their application to the analysis of terpenes like Citronellol is an active area of development. aip.orgrsc.org Chiral electrochemical sensors have even been developed for the differentiation of Citronellol enantiomers. researchgate.net These sensors can be integrated into portable devices for on-site analysis of water and other environmental samples. icmab.es
Computational Chemistry and Theoretical Modeling of Citronellol Einecs 282 146 7
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow for the exploration of the conformational space and intermolecular interactions of Citronellol (B86348) over time.
Due to the presence of several single bonds in its carbon backbone, Citronellol is a highly flexible molecule with a complex conformational landscape. rsc.org Understanding this conformational space is critical as the specific three-dimensional structure of the molecule can significantly influence its properties and interactions with other molecules.
Computational studies on the related citronellal (B1669106) have revealed a large number of stable conformations. rsc.org A semi-empirical search followed by re-optimization with DFT found fifteen conformations within a relatively small energy window of 6 kJ mol⁻¹. rsc.org Broadband rotational spectroscopy has been used in conjunction with quantum-chemical calculations to experimentally verify and assign these conformations. rsc.org This combined experimental and computational approach provides a detailed picture of the potential energy surface of such flexible molecules. rsc.org
MD simulations are particularly useful for studying the behavior of Citronellol in condensed phases, such as in solution or interacting with biological macromolecules. These simulations can model the intricate network of intermolecular forces, including hydrogen bonds, van der Waals interactions, and hydrophobic interactions. researchgate.net
For instance, in silico docking studies, which are often followed by MD simulations, have been used to investigate the interactions of Citronellol with proteins. tandfonline.com These studies can predict the binding affinity and the specific amino acid residues involved in the interaction. tandfonline.comtandfonline.com MD simulations provide a dynamic view of these interactions, confirming the stability of the docked complex over time. tandfonline.comtandfonline.com Such simulations have been employed to understand the potential mechanisms of action of Citronellol in biological systems. tandfonline.comtandfonline.com
Table 2: Key Intermolecular Interactions of Citronellol
| Interaction Type | Description | Importance |
| Hydrogen Bonding | Occurs via the hydroxyl group of Citronellol. | Crucial for interactions with polar molecules and biological targets. researchgate.net |
| Hydrophobic Interactions | Involve the nonpolar alkyl chain of Citronellol. | Important for binding to nonpolar pockets in proteins. researchgate.net |
| Van der Waals Interactions | General attractive or repulsive forces between atoms. | Contribute to the overall stability of molecular complexes. researchgate.net |
Development of Predictive Models for Chemical Behavior and Fate
The computational data generated from quantum chemical calculations and MD simulations can be used to develop predictive models for the chemical behavior and environmental fate of Citronellol. These models are valuable tools for assessing the properties and potential impact of chemicals without the need for extensive experimental testing.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are examples of such predictive tools. nih.gov These models correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. For Citronellol, such models could predict its reactivity, biodegradability, and potential for bioaccumulation. nih.gov For example, the octanol-water partition coefficient (log Kow), a key parameter in environmental fate modeling, has been experimentally determined for Citronellol and can be used in these predictive models. nih.gov
Machine learning algorithms are increasingly being used to develop more sophisticated predictive models. plos.org These models can learn complex relationships from large datasets of chemical information and make predictions for new compounds. By inputting calculated molecular descriptors for Citronellol, these models could predict a wide range of properties, from its odor characteristics to its potential toxicological endpoints. plos.org
Machine Learning Approaches in Property Prediction
Machine learning (ML) has emerged as a powerful tool in cheminformatics for predicting the properties of molecules like Citronellol. nih.gov These approaches utilize algorithms to learn from large datasets of known molecules and their corresponding properties, enabling the prediction of characteristics for new or untested compounds. researchgate.net For fragrance molecules such as Citronellol, ML models can predict a range of important attributes, from basic physicochemical properties to complex biological interactions. acs.org
The general workflow involves representing the Citronellol molecule using numerical descriptors, such as molecular fingerprints or calculated physicochemical parameters. These descriptors serve as the input features for an ML algorithm. biorxiv.org The algorithm is trained on a dataset where these features are mapped to a known property (e.g., boiling point, solubility, odor profile). Once trained, the model can predict this property for Citronellol. Common algorithms employed include Random Forest, Support Vector Machines (SVM), Gradient Boosting methods, and Artificial Neural Networks. arxiv.orgarxiv.org
While specific, publicly available ML models developed exclusively for predicting a wide range of Citronellol's properties are not extensively detailed in the literature, the methodology is widely applied to classes of compounds that include monoterpenoids. researchgate.net These models are crucial in the fragrance industry for screening new potential ingredients and for understanding how structural modifications might impact a molecule's scent profile and performance. acs.org
| Machine Learning Model | Typical Molecular Descriptors Used | Properties Predicted | Relevance to Citronellol |
|---|---|---|---|
| Random Forest (RF) | Molecular Fingerprints, 2D/3D Descriptors | Odor classification, Boiling Point, Vapor Pressure | Can be used to predict the scent characteristics and physical properties of Citronellol based on its structure. |
| Support Vector Machines (SVM) | Physicochemical Properties (e.g., LogP, Molar Mass), Quantum Mechanical Descriptors | Aqueous Solubility, Bioactivity (e.g., antimicrobial activity) | Applicable for predicting Citronellol's behavior in solutions and its potential biological interactions. |
| Gradient Boosting (e.g., XGBoost, LightGBM) | Topological Descriptors, Constitutional Descriptors | Ready Biodegradability, ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Useful for assessing the environmental fate and potential toxicological profile of Citronellol. |
| Artificial Neural Networks (ANN) | A wide range of descriptors, including structural and electronic | Complex relationships between structure and scent perception, Melting Point | Can model non-linear relationships to provide nuanced predictions of Citronellol's sensory properties. |
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to find a mathematical relationship between the structural properties of a molecule and its physicochemical properties. wikipedia.org For Citronellol, QSPR models can predict various characteristics by correlating its molecular descriptors—numerical values that quantify different aspects of the molecule's structure—with an experimentally determined property.
A notable application of this methodology is in the prediction of biological activity, often referred to as a Quantitative Structure-Activity Relationship (QSAR). A study on the toxicity of 27 terpenoid compounds, including β-citronellol, developed a robust QSAR model to predict toxicity against the bioluminescent bacterium Vibrio fischeri. mdpi.comnih.gov This type of model is crucial for assessing the potential environmental impact and biological interactions of fragrance ingredients.
The study found that terpenoid toxicity was significantly correlated with specific geometric and electronic molecular descriptors. mdpi.com The best-performing model was a four-parameter linear equation, demonstrating the predictive power of QSPR/QSAR approaches. The statistical quality of the model was high, with a training set correlation coefficient (r²) greater than 0.810 and a cross-validation coefficient (Q²) greater than 0.689, indicating a high degree of predictability. mdpi.com
The key descriptors identified in the model provide insight into the molecular features of terpenoids like Citronellol that drive toxicity. For instance, descriptors related to molecular shape (asphericity) and charge distribution (Zefirov's partial charge) were found to be particularly important. mdpi.comnih.gov
| Parameter Type | Parameter | Description | Correlation with Toxicity |
|---|---|---|---|
| Molecular Descriptor | Asphericity | A geometric descriptor that measures the deviation of a molecule's shape from a perfect sphere. | Positive |
| Molecular Descriptor | Maximum partial charge for a C atom (Zefirov's PC) | An electronic descriptor representing the highest positive charge on a carbon atom within the molecule. | Positive |
| Molecular Descriptor | Average Information content (mean) | A topological descriptor related to the complexity and symmetry of the molecular structure. | - |
| Molecular Descriptor | Max partial charge for a H atom | An electronic descriptor indicating the highest positive charge on a hydrogen atom. | - |
| Statistical Parameter | r² (training set) | The coefficient of determination for the model on the training data. | > 0.810 |
| Statistical Parameter | Q² (cross-validation) | The cross-validated coefficient of determination, indicating the predictive power of the model. | > 0.689 |
This research demonstrates that QSPR and QSAR models are valuable and rapid tools for predicting the properties and biological activities of compounds like Citronellol, aiding in the rational design and safety assessment of fragrance materials. mdpi.com
Exploration of Citronellol Einecs 282 146 7 in Advanced Materials Science and Engineering
Functionalization and Incorporation into Polymer Systems
The unique molecular architecture of citronellol (B86348) allows for its effective functionalization and subsequent integration into various polymer systems. This versatility is key to producing new materials with tailored properties for a wide range of applications.
Design of Bio-Based Polymers from Citronellol Monomers
Researchers are actively exploring citronellol as a foundational monomer for the synthesis of novel bio-based polymers, particularly polyesters and polycarbonates. rsc.org A common strategy involves the chemical modification of citronellol to create difunctional monomers, such as diols, which can then undergo polycondensation reactions. For instance, through a sustainable photooxidation process, citronellol can be converted into a diol, which is then copolymerized with other bio-based monomers like succinic acid to create functional copolyesters. dntb.gov.ua
These citronellol-based polymers often exhibit desirable thermal and mechanical properties. For example, incorporating citronellol into poly(butylene succinate) (PBS) can result in a more flexible and functionalizable material. dntb.gov.ua Similarly, fully renewable polycarbonates with citronellol pendant chains have been synthesized, demonstrating low glass transition temperatures and good thermal stability. diva-portal.org The presence of the unreacted double bond from the original citronellol molecule in the polymer backbone offers a site for further post-polymerization modifications, allowing for the introduction of new functionalities. dntb.gov.ua
Another innovative approach involves the synthesis of degradable thermoplastic elastomers (TPEs). By creating block copolymers, such as those combining polylactide (PLLA) with a soft polycarbonate block derived from citronellol, researchers have developed bio-based TPEs with excellent elastic properties, high elongation at break, and potential applications in fields like soft tissue engineering. dntb.gov.ua
Surface Modification and Grafting Techniques
Surface modification is a critical process for altering the surface properties of a material to enhance its performance. "Grafting" is a specific technique where polymer chains are chemically attached to the surface of a material, creating a new surface with desired functionalities. There are three main strategies for grafting: "grafting to," "grafting from," and "grafting through."
Citronellol and its derivatives have been successfully used in surface grafting to impart specific properties to biomaterials. In one study, citronellol was grafted onto the backbone of chitosan (B1678972) oligosaccharides, a bio-based polymer. nih.gov This modification was achieved by creating citronellol derivatives that could then react with the chitosan. The resulting grafted copolymers showed significantly enhanced anti-inflammatory activity compared to the original chitosan. nih.gov This demonstrates how grafting citronellol can introduce new bioactive functionalities to a polymer. The degree of substitution—how many citronellol molecules are attached to the polymer chain—can be controlled to fine-tune the final properties of the material. nih.gov Such modifications are promising for developing advanced biomedical materials.
Integration into Composite and Hybrid Materials
The incorporation of citronellol, often as a component of citronella essential oil, into composite and hybrid materials has been shown to modulate their physical and functional properties.
Enhanced Mechanical and Barrier Properties
The addition of citronella essential oil to biopolymer films can significantly influence their mechanical strength and barrier capabilities. The effect, however, is highly dependent on the polymer matrix and the concentration of the additive.
In composite films made from Gelidium corneum (a type of red algae) and chitosan, the inclusion of java citronella essential oil was found to improve the film's extensibility. rsc.org Conversely, in films made from polylactic acid (PLA) and chitosan, the addition of citronella oil led to a decrease in tensile strength. mdpi.com This reduction was attributed to poor compatibility between the oil and the polymer matrix, leading to the formation of oil droplet agglomerations that act as stress concentration points, thereby weakening the material. mdpi.com
Despite potential trade-offs in mechanical strength, the incorporation of citronella oil can enhance other crucial properties. For instance, it can increase the opacity of films and provide a complete blockage of UV light, which is beneficial for food packaging applications to prevent photo-oxidation. rsc.org Furthermore, in gelatin-based films, citronella oil has been shown to improve the water vapor barrier and enhance thermal stability. nih.gov
| Polymer Matrix | CEO Concentration | Effect on Tensile Strength | Effect on Elongation at Break | Reference |
|---|---|---|---|---|
| Gelidium corneum-chitosan | Increasing | Decrease | Increase | rsc.org |
| PLA-chitosan | Present | Significant Decrease | Not specified | mdpi.com |
| Fish skin gelatin | Increasing | Increase | Decrease | nih.gov |
| Rice Straw-HDPE | Increasing | Slight Decrease | Slight Decrease | frontiersin.org |
Development of Smart and Responsive Materials
"Smart" or "stimuli-responsive" materials are advanced materials designed to change their properties in a controlled way in response to external stimuli, such as changes in temperature, pH, or light. mdpi.comrsc.orgnih.gov These materials are of great interest for applications ranging from drug delivery to sensors and actuators.
Currently, the direct application of citronellol as a primary component for creating stimuli-responsive polymers is an emerging area with limited published research. While terpenes, in general, are being explored for creating novel polymers, rsc.orgdiva-portal.orgscispace.com including some with shape-memory or self-healing properties which are considered "smart" behaviors, researchgate.net specific studies detailing the synthesis of, for example, thermo-responsive or pH-responsive polymers directly from citronellol are not yet widely available.
However, the functional groups present in citronellol-derived polymers, such as hydroxyl and ester groups, could potentially be leveraged to impart responsive characteristics. For example, polymers with acidic or basic side groups can exhibit pH-responsive swelling behavior. ebrary.netnih.gov Future research may focus on modifying citronellol monomers to include such ionizable groups, thereby creating novel, bio-based smart materials.
Nanomaterial Synthesis and Application
Citronellol and its parent essential oil are finding applications in the field of nanotechnology, primarily in the green synthesis of nanoparticles and as an active agent in nano-delivery systems.
In the "green synthesis" of metallic nanoparticles, extracts from plants are used as reducing and capping agents, offering an eco-friendly alternative to conventional chemical methods. dntb.gov.uanih.govmdpi.com Terpenoids, including compounds like citronellol found in plant extracts, play a crucial role in this process. nih.gov They can act as reducing agents, donating electrons to reduce metal ions (like silver ions, Ag+) into metal atoms (Ag), which then nucleate and grow into nanoparticles. nih.gov
Simultaneously, these biomolecules act as "capping agents." nih.govfrontiersin.org A capping agent is a molecule that adsorbs to the surface of a newly formed nanoparticle, stabilizing it and preventing the particles from aggregating into larger, non-nano-sized clumps. nih.govfrontiersin.org This surface capping is vital for controlling the size and maintaining the unique properties of the nanomaterial.
Encapsulation Strategies for Controlled Release
The encapsulation of Citronellol, a volatile monoterpenoid, is a critical strategy in advanced materials science to enhance its stability, protect it from degradation, and, most importantly, control its release over time. Various techniques have been developed to entrap Citronellol within a protective matrix or shell, transforming it into a more durable and functional component for a range of applications.
Microencapsulation is a prominent method, with techniques such as complex coacervation, spray drying, and interfacial polymerization being extensively researched. Complex coacervation involves the interaction of oppositely charged polymers in a solution to form a shell around droplets of Citronellol-containing essential oil. mdpi.comnih.gov Commonly used biopolymers for this purpose include gelatin and gum arabic, which create a protective wall around the oil. researchgate.net The release of Citronellol from these microcapsules can be influenced by the type of textile matrix they are applied to, with different release mechanisms observed for cotton and polyester (B1180765) fabrics. researchgate.net
Spray drying offers a cost-effective and scalable method for encapsulating Citronellol. nanobioletters.com This technique involves atomizing an emulsion of Citronellol oil and a carrier material (wall material) into a hot air stream, leading to the rapid evaporation of the solvent and the formation of microparticles. nanobioletters.com The choice of wall material, such as combinations of gum arabic and maltodextrin, significantly impacts the encapsulation efficiency and the stability of the final product. nanobioletters.com
Another approach involves the use of chitosan, a biocompatible and biodegradable polymer, to create microcapsules. The release rate of Citronellol from chitosan microcapsules can be tailored by adjusting parameters such as the concentration of chitosan and the particle size of the microcapsules. Thermal treatments of the chitosan wall can also be employed to modify its structure and further control the release profile.
Inclusion complexation with cyclodextrins represents a nano-encapsulation strategy. Beta-cyclodextrin (β-CD) molecules have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to host volatile guest molecules like Citronellol. This complexation can improve the stability of Citronellol and provide a mechanism for its sustained release, which can be modeled using kinetic equations like the Korsmeyer-Peppas model. mdpi.com
The release kinetics of Citronellol from these encapsulated forms are often evaluated using mathematical models to understand the underlying release mechanisms. The Higuchi model is frequently used to describe diffusion-controlled release from a matrix, while the Korsmeyer-Peppas model can elucidate whether the release is governed by Fickian diffusion, non-Fickian transport, or polymer chain relaxation. mdpi.com For instance, the release of citronella oil from microcapsules made of carboxymethylated tamarind gum has been shown to follow a Fickian diffusion mechanism.
| Encapsulation Technique | Wall/Carrier Materials | Key Research Findings | Encapsulation Efficiency | Release Kinetics/Model |
|---|---|---|---|---|
| Complex Coacervation | Gelatin and Gum Arabic | Release mechanism is influenced by the textile substrate (Fickian diffusion on polyester, non-Fickian on cotton). researchgate.net | 51.37 ± 3.33% mdpi.com | Korsmeyer-Peppas mdpi.com |
| Spray Drying | Gum Arabic and Maltodextrin | Produces stable microparticles with good thermal properties. nanobioletters.com | High nanobioletters.com | - |
| Modified Orifice Method | Chitosan | Release rate can be controlled by thermal pretreatment of the microcapsule wall. | Up to 98.2% | - |
| Inclusion Complexation | Beta-cyclodextrin (β-CD) | Forms stable complexes that enhance the controlled release of Citronellol. mdpi.com | 63.79 ± 0.38% mdpi.com | Korsmeyer-Peppas mdpi.com |
| Spray Drying | Carboxymethylated Tamarind Gum | Demonstrated prolonged oil retention for over a month and followed a Fickian-diffusion release mechanism. | - | Higuchi, Korsmeyer-Peppas, Avrami |
Hybrid Systems with Metal Oxides and Carbon-Based Nanomaterials
The integration of Citronellol into hybrid systems with metal oxides and carbon-based nanomaterials opens up new avenues for the development of advanced functional materials. These hybrid systems can exhibit synergistic properties, combining the characteristics of Citronellol with the unique physical and chemical attributes of the nanomaterials.
In the realm of metal oxides, research has demonstrated the creation of antimicrobial films based on chitosan that incorporate zinc oxide (ZnO) and silver (Ag) nanoparticles loaded with citronella essential oil. mdpi.com These composite films exhibit broad-spectrum antimicrobial activity, suggesting a synergistic effect between the metal oxide nanoparticles and the essential oil components, including Citronellol. mdpi.com Such hybrid materials hold potential for applications in active food packaging and biomedical coatings. While not directly focused on Citronellol, the encapsulation of other terpenes in metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions coordinated to organic ligands, has been explored. iucr.orgresearchgate.net This suggests the potential for MOFs to serve as porous hosts for the controlled release of Citronellol.
Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene oxide (GO), offer high surface areas and tunable surface chemistry, making them promising candidates for creating hybrid systems with Citronellol. Research on the cyclization of citronellal (B1669106), a compound closely related to Citronellol, has shown that oxidized carbon nanotubes can act as effective catalysts. researchgate.netdaneshyari.com The surface of CNTs can be functionalized with oxygen-containing groups, such as carboxylic acids, which can interact with and influence the reactivity of molecules like citronellal. daneshyari.com This indicates the potential for functionalized CNTs to not only act as carriers but also to participate in reactions involving Citronellol.
Graphene oxide, with its oxygen-containing functional groups, has been investigated as a nanocarrier for various bioactive molecules, including essential oils. nih.gov The large surface area of GO sheets allows for the loading of substances like limonene, a terpene similar to Citronellol. nih.gov While the release of some compounds from GO can be limited by strong affinity, this platform offers possibilities for creating stable, functionalized materials. The development of GO-based aerogels and hydrogels further expands the potential applications, where Citronellol could be incorporated into these porous structures for controlled release in environmental or biomedical contexts. mdpi.comnih.gov
| Nanomaterial | Hybrid System Description | Key Research Findings and Potential Applications |
|---|---|---|
| Zinc Oxide (ZnO) and Silver (Ag) Nanoparticles | Chitosan-based films containing ZnO and Ag nanoparticles loaded with citronella essential oil. mdpi.com | Demonstrated a synergistic, broad-spectrum antimicrobial effect. Potential for use in active food packaging and antimicrobial coatings. mdpi.com |
| Carbon Nanotubes (CNTs) | Oxidized CNTs used as catalysts for the cyclization of citronellal. researchgate.netdaneshyari.com | The carboxylic acid groups on functionalized CNTs were found to be the active sites for the reaction, suggesting potential for catalytic applications and as functional carriers for Citronellol. researchgate.netdaneshyari.com |
| Graphene Oxide (GO) | GO nanosheets investigated as carriers for essential oil components like limonene. nih.gov | GO's high surface area and functional groups allow for the loading of bioactive molecules. Potential for developing GO-Citronellol composites for controlled release applications. nih.gov |
| Metal-Organic Frameworks (MOFs) | Porous crystalline structures used to encapsulate terpenes such as geraniol (B1671447). iucr.orgresearchgate.net | The pore size and chemistry of MOFs can be tailored for the selective encapsulation and release of volatile compounds, indicating their potential as advanced carriers for Citronellol. iucr.orgresearchgate.netresearchgate.net |
Future Research Directions and Interdisciplinary Prospects for Citronellol Einecs 282 146 7
Convergence of Synthetic, Analytical, and Computational Methodologies
Future advancements in the study and application of Citronellol (B86348) will be driven by the synergistic integration of synthetic, analytical, and computational chemistry. This convergence allows for a holistic approach, where predictive modeling guides experimental design, and advanced analytical techniques provide high-fidelity data to refine both synthetic routes and computational models.
Synthetic Innovations: Research is moving beyond traditional extraction from plant sources like Cymbopogon (citronella grass) and Rosa species. The focus is shifting towards highly selective and efficient synthetic pathways. Future work will concentrate on:
Asymmetric Catalysis: Developing novel organometallic or enzymatic catalysts for the enantioselective hydrogenation of related terpenes like Geraniol (B1671447) or Nerol (B1678202) to produce a single, desired enantiomer of Citronellol. This is critical for applications where chirality is paramount.
Biocatalysis and Metabolic Engineering: Engineering microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli) to produce enantiopure Citronellol directly from simple carbon sources like glucose. This approach offers a sustainable and scalable alternative to plant extraction and chemical synthesis.
Flow Chemistry: Implementing continuous flow reactor systems for the synthesis and transformation of Citronellol. This methodology provides superior control over reaction parameters, enhances safety, and facilitates easier scale-up compared to traditional batch processing.
Analytical Advancements: A deeper understanding of Citronellol in complex systems requires more sophisticated analytical tools. Key research areas include:
Chiral Separation Techniques: Advancing chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods to achieve baseline separation of Citronellol enantiomers with greater speed and sensitivity.
Hyphenated Mass Spectrometry: Utilizing techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for ultra-trace quantification of Citronellol and its metabolites in complex biological or environmental matrices.
Real-Time Reaction Monitoring: Employing in-situ spectroscopic methods, such as Process Analytical Technology (PAT) using Near-Infrared (NIR) or Raman spectroscopy, to monitor the progress of Citronellol synthesis or conversion in real-time within a flow reactor.
Computational Modeling: In silico methods are becoming indispensable for accelerating research. Future applications will involve:
Density Functional Theory (DFT): Modeling reaction mechanisms to predict transition states and activation energies for the catalytic conversion of Citronellol, thereby guiding the design of more efficient catalysts.
Molecular Docking: Simulating the interaction of Citronellol enantiomers with biological targets, such as olfactory receptors or enzymes, to elucidate the structural basis of their distinct biological activities.
Machine Learning (ML): Developing ML algorithms to predict the properties of Citronellol-derived compounds or to optimize complex multi-variable reaction conditions for its synthesis.
The table below summarizes the convergence of these methodologies.
| Methodology Type | Specific Technique | Research Goal for Citronellol (Einecs 282-146-7) | Interdisciplinary Link |
| Synthetic | Asymmetric Biocatalysis | Production of enantiopure (+)- or (-)-Citronellol. | Links with computational chemistry for enzyme design and analytical chemistry for purity verification. |
| Analytical | GCxGC-TOFMS | Comprehensive profiling of Citronellol and related terpenes in complex essential oils. | Provides high-resolution data to validate synthetic outcomes and inform metabolic engineering efforts. |
| Computational | DFT Modeling | Elucidating the mechanism of Citronellol cyclization to Isopulegol. | Guides the design of selective catalysts, which are then tested via synthetic chemistry. |
| Integrated | Flow Chemistry + PAT | Real-time optimization of Citronellol hydrogenation. | Combines synthetic process engineering with real-time analytical monitoring for efficient manufacturing. |
Contributions to Sustainable Chemical Manufacturing and Circular Economy
Citronellol (this compound) is exceptionally well-positioned to be a cornerstone of future green chemistry initiatives. Its origin from renewable biomass, inherent biodegradability, and versatile chemical structure make it an ideal candidate for developing sustainable processes and products.
Renewable Platform Chemical: Citronellol serves as a C10 building block (synthon) for the synthesis of other high-value chemicals. A primary research focus is the development of green catalytic routes to replace petrochemical-based processes.
Menthol (B31143) Synthesis: The cyclization of Citronellol to Isopulegol, followed by hydrogenation, is a major industrial route to Menthol. Future research will focus on developing heterogeneous, recyclable catalysts to make this process more sustainable and atom-economical.
Vitamin E Synthesis: Citronellol is a key precursor for the synthesis of the isoprenoid side chain of Vitamin E. Research aims to streamline this multi-step synthesis using tandem catalytic reactions in green solvents.
Bio-derived Solvents and Materials: The application of Citronellol itself as a green product is a growing area of interest.
Green Solvents: Investigating the use of Citronellol and its derivatives as biodegradable, low-toxicity solvents to replace volatile organic compounds (VOCs) in chemical reactions or formulations.
Bio-based Polymers: Research into the polymerization of Citronellol-derived monomers to create novel bioplastics or polyesters. These materials could offer tailored properties (e.g., thermal stability, flexibility) and enhanced biodegradability, contributing to a circular economy by reducing reliance on fossil fuel-based plastics.
The table below outlines potential contributions of Citronellol to sustainable chemistry.
| Sustainability Principle | Application Involving Citronellol | Future Research Objective | Contribution to Circular Economy |
| Renewable Feedstock | Use of plant-derived Citronellol | Metabolic engineering of microbes for enhanced production from sugars. | Reduces dependence on finite petrochemical resources. |
| Atom Economy | Catalytic conversion to Menthol | Designing single-pot, tandem reactions with 100% theoretical atom economy. | Minimizes waste generation by maximizing the incorporation of reactants into the final product. |
| Benign Solvents | Use of Citronellol as a solvent | Characterizing its solvency power (e.g., Hansen solubility parameters) for various applications. | Replaces hazardous, petroleum-derived solvents with a renewable alternative. |
| Design for Degradation | Creating polymers from Citronellol | Synthesizing and characterizing polyesters from Citronellol-derived diols and diacids. | Creates materials that can be biodegraded at the end of their life cycle, closing the material loop. |
Methodological Advancements for Comprehensive Understanding of Chemical Systems
Beyond its direct applications, Citronellol (this compound) serves as an ideal model compound for developing and validating new scientific methodologies. Its well-defined structure, chirality, and presence in complex natural matrices provide a perfect testbed for pushing the boundaries of chemical analysis and systems biology.
Probing Chirality: The enantiomeric pair of (+)- and (-)-Citronellol is a classic model for studying chiroptical phenomena and stereoselective interactions.
Biosensor Development: Using Citronellol enantiomers as target analytes to develop novel electrochemical or optical biosensors based on immobilized enzymes or receptors that can distinguish between the two forms.
Olfactory Research: Investigating how the human olfactory system differentiates between the rose-like scent of (-)-Citronellol and the citrusy scent of (+)-Citronellol. This can provide fundamental insights into the mechanisms of chemoreception.
Systems Chemistry and "Omics" Approaches: Citronellol can be used as a chemical probe to study its effect on entire biological systems.
Metabolomics: Applying untargeted metabolomics (e.g., using LC-MS) to map the metabolic fate of Citronellol in a microorganism or plant cell, identifying all downstream metabolites and perturbed pathways. This provides a holistic view of its biotransformation.
Transcriptomics: Using RNA-Seq to analyze how exposure to Citronellol alters gene expression in an organism, revealing the genetic and regulatory networks that respond to its presence.
Advanced Separations Science: The analysis of essential oils containing Citronellol presents a significant challenge due to their complexity.
Comprehensive 2D Chromatography (GCxGC): Using Citronellol as a key marker compound to optimize GCxGC-TOFMS methods for the complete characterization of volatile and semi-volatile compounds in natural extracts. The structured chromatograms generated by this technique allow for the separation of hundreds or thousands of compounds, providing an unprecedented level of detail.
The table below details how Citronellol can be used to advance scientific methodologies.
| Research Area | Role of Citronellol (this compound) | Methodological Advancement | Potential Impact |
| Chiral Recognition | Model chiral analyte | Development of enantioselective sensors. | Advances the fundamental understanding of molecular recognition and creates new analytical tools. |
| Systems Biology | Chemical probe | Application of metabolomics to track its biotransformation. | Provides a systems-level understanding of how organisms process xenobiotics. |
| Separations Science | Target compound in a complex matrix | Optimization of GCxGC-TOFMS for essential oil analysis. | Pushes the limits of analytical resolution and characterization of complex chemical mixtures. |
| Catalysis Science | Model substrate | Testing novel catalysts for selective hydrogenation/cyclization. | Accelerates the discovery of new catalytic systems applicable to a wide range of terpene transformations. |
Table of Mentioned Chemical Compounds
| Common Name | EINECS Number | IUPAC Name |
| Citronellol | 282-146-7 | 3,7-Dimethyloct-6-en-1-ol |
| Menthol | 216-074-4 | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexan-1-ol (one isomer) |
| Isopulegol | 201-944-8 | (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexan-1-ol (one isomer) |
| Geraniol | 203-377-1 | (E)-3,7-Dimethylocta-2,6-dien-1-ol |
| Nerol | 203-378-7 | (Z)-3,7-Dimethylocta-2,6-dien-1-ol |
| Vitamin E | 200-405-4 | (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol (as α-tocopherol) |
| Glucose | 200-075-1 | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
